molecular formula C7H11BrO2 B589937 2-Bromo-1-[(2S,3R)-3-methyloxolan-2-yl]ethan-1-one CAS No. 141072-99-3

2-Bromo-1-[(2S,3R)-3-methyloxolan-2-yl]ethan-1-one

Cat. No. B589937
Key on ui cas rn: 141072-99-3
M. Wt: 207.067
InChI Key: FBTFNXGZJMMEDK-VDTYLAMSSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06001997

Procedure details

(2RS,3SR)-3-Methyl-2-tetrahydrofuroic acid 91.3 g) was converted to the acid chloride with oxalyl chloride (2.54 g, 1.75 mls) in dichloromethane (20 mls) as described in Example 1 (a). Diazomethane was passed through a solution of the acid chloride in dichloromethane (20 mls), cooled in ice/water until i.r. analysis showed no starting material. Hydrobromic acid (2 mls, 49% w/v aqueous solution), was added dropwise and the reaction mixture stirred vigorously for 10 min. T.l.c. analysis showed complete conversion to the title compound. The solution was washed with water, brine and dried. The solvent was washed with water, brine and dried. The solvent was evaporated and the residue flash chromatographed on silica gel, eluting with 5 and then 10% ethyl acetate/hexane to give the product as an almost colourless oil, (1.621 g, 79%); νmax (CH2Cl2) 1732 cm-1 ; δH (CDCl3) 0.96 (3 H, d, J 7.2 Hz), 1.70 (1 H, m), 2.17 (1 H, m), 2.70 (1 H, m), 3.93 (1 H, m), 4.12 and 4.25 (2 H, ABq, J 14.7 Hz) and 4.49 (1 H, d, J 7.3 Hz). [Mass spectrum: +ve ion (ammonia) MNH4 (224)].
Quantity
91.3 g
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
[Compound]
Name
acid chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
1.75 mL
Type
reactant
Reaction Step Four
[Compound]
Name
Example 1 ( a )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
acid chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
2 mL
Type
reactant
Reaction Step Eight
Quantity
20 mL
Type
solvent
Reaction Step Nine
Quantity
20 mL
Type
solvent
Reaction Step Ten

Identifiers

REACTION_CXSMILES
[CH3:1][CH:2]1[CH2:6][CH2:5][O:4][CH:3]1[C:7]([OH:9])=O.[C:10](Cl)(=O)C(Cl)=O.[N+](=C)=[N-].[BrH:19]>ClCCl>[Br:19][CH2:10][C:7]([CH:3]1[CH:2]([CH3:1])[CH2:6][CH2:5][O:4]1)=[O:9]

Inputs

Step One
Name
Quantity
91.3 g
Type
reactant
Smiles
CC1C(OCC1)C(=O)O
Step Two
Name
ice water
Quantity
0 (± 1) mol
Type
solvent
Smiles
Step Three
Name
acid chloride
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
1.75 mL
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl
Step Five
Name
Example 1 ( a )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=[N-])=C
Step Seven
Name
acid chloride
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Eight
Name
Quantity
2 mL
Type
reactant
Smiles
Br
Step Nine
Name
Quantity
20 mL
Type
solvent
Smiles
ClCCl
Step Ten
Name
Quantity
20 mL
Type
solvent
Smiles
ClCCl

Conditions

Stirring
Type
CUSTOM
Details
the reaction mixture stirred vigorously for 10 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
BrCC(=O)C1OCCC1C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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